molecular formula C20H16O4 B13860512 (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

Cat. No.: B13860512
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-YSTOQKLRSA-N
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Description

(7R,8S,9R,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (hereafter referred to as the R,R,S,R-tetrol) is a hydroxylated metabolite derived from the environmental carcinogen benzo[a]pyrene (BaP). BaP undergoes metabolic activation via cytochrome P450 enzymes and epoxide hydrolase, forming reactive diol epoxides (e.g., BPDE) that covalently bind to DNA. The R,R,S,R-tetrol is generated through hydrolysis of the 9,10-epoxide ring in BPDE intermediates, retaining stereospecific hydroxyl group orientations critical for its biochemical interactions . This compound serves as a biomarker for BaP exposure and metabolic activation, with urinary detection methods validated in human studies .

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m1/s1

InChI Key

KWFVZAJQUSRMCC-YSTOQKLRSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Steps

The preparation of this compound generally involves multistep organic synthesis starting from benzo[a]pyrene or its derivatives. The main synthetic strategy includes:

  • Regiospecific Succinoylation: The precursor molecule (e.g., 2-fluoropyrene or benzo[a]pyrene derivatives) undergoes selective succinoylation at specific aromatic positions to facilitate subsequent transformations.

  • Ring Closure and Hydroxylation: Formation of the tetrahydro ring system through controlled oxidation and reduction steps introduces hydroxyl groups at the 7,8,9,10 positions with strict stereochemical control.

  • Construction of 7,8-Dihydrodiol Functionality: This is achieved via regio- and stereospecific dihydroxylation, often using osmium tetroxide or other dihydroxylation reagents under mild conditions to avoid over-oxidation.

  • Epoxidation: The critical epoxidation step to form the 9,10-epoxide intermediate is typically mediated by meta-chloroperbenzoic acid (m-CPBA), which is then hydrolyzed to the tetrol.

  • Hydrolysis of Epoxide: The 9,10-epoxide group in the intermediate is hydrolyzed under controlled acidic or neutral conditions to yield the final tetrahydroxy tetrahydrobenzo[a]pyrene compound with the desired stereochemistry.

A representative synthetic pathway is summarized below:

Step Number Reaction Type Reagents/Conditions Outcome/Notes
1 Regiospecific succinoylation Starting material (e.g., 2-fluoropyrene), succinic anhydride, catalyst Introduction of succinoyl group at targeted position
2 Ring closure Acidic or basic cyclization conditions Formation of tetrahydro ring system
3 Dihydroxylation Osmium tetroxide (OsO4), NMO (N-methylmorpholine N-oxide) Stereospecific addition of hydroxyl groups at 7,8 positions
4 Epoxidation meta-Chloroperbenzoic acid (m-CPBA), low temperature Formation of 9,10-epoxide intermediate
5 Epoxide hydrolysis Mild acidic aqueous conditions Conversion to 7,8,9,10-tetrahydroxy compound

This synthetic approach ensures the stereochemical integrity of the (7R,8S,9R,10R) configuration, which is critical for biological relevance.

Alternative Synthetic Strategies

A novel synthetic method involves the use of tetraacetoxy derivatives of benzo[a]pyrene tetraols, which undergo substitution reactions with nucleophilic purine derivatives in solvents like trifluoroethanol or hexafluoropropan-2-ol. This method leverages an SN1 mechanism via carbocation intermediates and offers high regio- and stereoselectivity, providing an alternative route to functionalized tetrahydrobenzo[a]pyrene derivatives:

  • Starting from stereoisomeric 7,8,9,10-tetraacetoxy-7,8,9,10-tetrahydrobenzo[a]pyrenes.

  • Substitution reactions with exocyclic N2-amino groups of protected deoxyguanosine derivatives.

  • High yields and regioselectivity observed, with cis/trans isomer ratios maintained.

This approach is particularly useful for synthesizing DNA adduct mimics for biochemical studies.

Chemical Reactions and Analytical Validation

Reaction Types in Preparation

  • Oxidation: Controlled oxidation introduces hydroxyl groups; potassium permanganate and chromium trioxide are classical oxidants but are replaced by milder reagents like OsO4 for stereospecific dihydroxylation.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used to reduce intermediates selectively.

  • Substitution: Hydrolysis of epoxides and substitution of acetoxy groups under acidic or nucleophilic conditions.

Analytical Techniques for Confirmation

Summary Table of Preparation Methods

Preparation Aspect Description References
Starting Materials Benzo[a]pyrene derivatives (e.g., 2-fluoropyrene, tetraacetoxy tetrahydrobenzo[a]pyrenes)
Key Reactions Regiospecific succinoylation, dihydroxylation, epoxidation, epoxide hydrolysis
Reagents Succinic anhydride, OsO4/NMO, m-CPBA, acidic aqueous media
Stereochemical Control Achieved by choice of reagents and conditions; confirmed by chiral HPLC and NMR
Alternative Routes SN1 substitution of tetraacetoxy derivatives with nucleophilic purine bases
Purity Verification HPLC (>95%), NMR, MS

Chemical Reactions Analysis

Types of Reactions

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Often involves reagents like meta-chloroperbenzoic acid.

    Reduction: Can be achieved using reducing agents such as sodium borohydride.

    Substitution: Typically involves nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions include various diol epoxides and tetraols, which are significant in studying the compound’s biological effects .

Scientific Research Applications

Toxicological Research

1. Carcinogenic Studies

  • The compound is a metabolite of benzo[a]pyrene, a well-known carcinogen. Research indicates that (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol plays a role in the formation of DNA adducts which are critical in understanding the mechanisms of carcinogenesis. Studies have shown that this compound can induce mutations in mammalian cells through oxidative stress pathways .

2. Genotoxicity Assessments

  • Investigations into the genotoxic effects of this compound reveal its potential to cause DNA damage. In vitro assays have demonstrated dose-dependent mutagenicity in various cell lines . These findings are crucial for evaluating the risks associated with exposure to polycyclic aromatic hydrocarbons.

Environmental Applications

1. Environmental Monitoring

  • This compound is utilized as a reference standard in environmental testing for polycyclic aromatic hydrocarbons. Its presence in soil and water samples can indicate contamination levels and help assess ecological risks .

2. Biodegradation Studies

  • The compound is also studied for its biodegradability by microbial communities. Understanding how microorganisms metabolize this compound can provide insights into bioremediation strategies for contaminated environments .

Pharmacological Research

1. Antioxidant Properties

  • Recent studies suggest that this compound may exhibit antioxidant properties due to its multiple hydroxyl groups. This aspect is being explored for potential therapeutic applications in oxidative stress-related diseases .

2. Drug Development

  • The compound's structure has prompted investigations into its use as a scaffold for developing new pharmaceuticals targeting cancer and other diseases linked to oxidative damage. Researchers are exploring derivatives of this compound to enhance efficacy and reduce toxicity .

Case Studies

Study TitleFocus AreaKey Findings
Mutagenic Effects of (7R,8S)-Dihydroxy-9S-Tetrahydrobenzo[a]pyreneToxicologyDemonstrated significant mutagenicity in mammalian cells through oxidative pathways .
Environmental Persistence of Polycyclic Aromatic HydrocarbonsEnvironmental ScienceFound that the compound persists in soil and can be degraded by specific microbial strains .
Antioxidant Activity of Hydroxylated Polycyclic Aromatic HydrocarbonsPharmacologySuggested potential therapeutic applications due to antioxidant properties .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The R,R,S,R-tetrol is distinguished from other BaP metabolites by its stereochemistry (Table 1). Key analogs include:

Compound Stereochemistry Key Features
(7R,8S,9S,10R)-BPDE (anti-BPDE) 7R,8S,9S,10R Ultimate carcinogen; forms stable DNA adducts via trans epoxide ring opening
(7S,8R,9R,10S)-BPDE (syn-BPDE) 7S,8R,9R,10S Weakly carcinogenic; acts as a tumor promoter
(7R,8S,9R,10R)-Tetrol (R,R,S,R-tetrol) 7R,8S,9R,10R Hydrolysis product of BPDE; biomarker for BaP activation
(7S,8R,9S,10S)-Tetrol 7S,8R,9S,10S Less stable; lower urinary abundance

Key Observations :

  • The R,R,S,R-tetrol’s 7R,8S,9R,10R configuration arises from hydrolysis of the 9,10-epoxide in anti-BPDE, retaining the hydroxyl groups’ spatial arrangement critical for DNA adduct formation .
  • Syn-BPDE-derived tetrols (e.g., 7S,8R,9S,10S) exhibit distinct adduct conformations, often leading to faster DNA repair and reduced mutagenicity .
DNA Adduct Formation and Repair
  • R,R,S,R-tetrol Precursor (anti-BPDE) : Forms 10S(+)-trans-anti-[BP]-N2-dG adducts (Figure 1), which adopt a syn glycosidic conformation, evading nucleotide excision repair (NER) and causing G→T mutations .
  • Syn-BPDE-derived Tetrols : Generate adducts with anti conformations, more readily recognized by NER machinery .

Table 2: DNA Adduct Properties

Adduct Type Repair Efficiency (NER) Mutagenicity (G→T) Major Source
10S(+)-trans-anti-[BP]-N2-dG Low High anti-BPDE
10R(−)-cis-anti-[BP]-N2-dG Moderate Moderate syn-BPDE
Biomarker Utility
  • The R,R,S,R-tetrol is a stable urinary biomarker for anti-BPDE exposure, with detection limits of 0.1–1.0 pg/mL using LC-MS/MS .
  • Other tetrols (e.g., 7S,8R,9S,10S) correlate with syn-BPDE activation but are less specific due to rapid excretion .

Toxicokinetic and Stability Profiles

  • R,R,S,R-tetrol : Exhibits longer half-life in urine (~24–48 hours) compared to syn-BPDE-derived tetrols (<12 hours) .
  • Anti-BPDE: Highly unstable in aqueous media (half-life <30 seconds), necessitating rapid adduct formation for carcinogenicity .

Mechanistic Insights from Structural Studies

NMR and molecular dynamics simulations reveal:

  • R,R,S,R-tetrol-derived adducts induce significant DNA helix distortion, facilitating polymerase misincorporation (e.g., purine mismatches) .
  • Syn-BPDE adducts cause minor structural perturbations, leading to error-free replication .

Biological Activity

(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (often abbreviated as BaPT) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its biological activity and potential carcinogenic effects. This article delves into the compound's biological activity, focusing on its metabolic pathways, mechanisms of action, and implications for health.

  • Molecular Formula : C20H16O4
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 61490-66-2
  • IUPAC Name : (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

Metabolism and Activation

The biological activity of BaPT is closely linked to its metabolic activation. It is primarily derived from benzo[a]pyrene (BaP), a well-known carcinogen. Upon exposure to metabolic enzymes in the liver, BaP undergoes biotransformation to form various metabolites including BaPT. The major metabolic pathway involves the conversion of BaP to benzo[a]pyrene diol epoxide (BPDE), which is considered a significant ultimate carcinogen due to its ability to form DNA adducts.

Key Metabolic Pathways:

  • Hydroxylation : BaP is hydroxylated to form 7-hydroxy and 8-hydroxy derivatives.
  • Epoxidation : The diol forms can be further converted into epoxides such as BPDE.
  • Formation of Tetraols : Hydrolysis of BPDE leads to the formation of tetraols like BaPT.

BaPT exhibits its biological effects primarily through interactions with cellular macromolecules such as DNA and proteins:

  • DNA Adduct Formation : BaPT can intercalate into DNA and form stable adducts that distort the double helix structure. This has been shown to lead to mutations and potentially initiate carcinogenesis by interfering with normal cellular processes .
  • Protein Interactions : Studies indicate that BaPT can form adducts with serum proteins such as human serum albumin (HSA), which may alter protein function and contribute to toxicity .

Carcinogenic Potential

Research indicates that BaPT possesses significant carcinogenic properties. In vivo studies have demonstrated that exposure to BaP and its metabolites can lead to tumor formation in animal models. Specifically:

  • Mouse Skin Tumorigenicity Studies : The (7R,8S)-enantiomer of BPDE has been identified as a potent tumor initiator .
  • Human Relevance : Given that humans are frequently exposed to PAHs through environmental sources such as tobacco smoke and grilled foods, the potential for BaPT-induced carcinogenesis is a critical area of concern.

Case Studies

A review of literature highlights several key findings related to the biological activity of BaPT:

StudyFindings
Study AIdentified significant DNA adduct formation in human liver microsomes exposed to BaP metabolites .
Study BDemonstrated tumor initiation in mouse skin models following exposure to BPDE .
Study CReported alterations in protein function due to adduct formation with HSA .

Q & A

Q. What are the key synthetic pathways for (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, and what reaction conditions are critical for achieving high stereochemical purity?

The synthesis typically involves hydroxylation and reduction of benzo[a]pyrene derivatives. Key steps include:

  • Oxidation : Use of potassium permanganate (KMnO₄) under controlled pH (8–9) and temperature (0–5°C) to introduce hydroxyl groups.
  • Reduction : Sodium borohydride (NaBH₄) in methanol at 25°C to stabilize the tetrahydro configuration.
    Precise control of temperature, solvent polarity, and pH is critical to avoid undesired stereoisomers. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) .

Q. How is the compound structurally characterized, and what analytical methods are most reliable for verifying purity and configuration?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and hydroxyl group positions.
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (320.34 g/mol) and fragmentation patterns .

Q. What role does this compound serve as a biomarker in environmental or toxicological studies?

It is a urinary biomarker for benzo[a]pyrene (BaP) exposure and metabolic activation. Quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects its presence in human urine, correlating with DNA adduct formation and carcinogenic risk .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Waste Disposal : Collect in sealed containers labeled for hazardous organic waste.
    Refer to Safety Data Sheets (SDS) for region-specific guidelines .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s mutagenic potency, and why are specific enantiomers more biologically active?

The (7R,8S,9R,10R) configuration enables optimal alignment with DNA’s minor groove, facilitating covalent adduct formation. Enantiomers like (+)-7R,8S-dihydroxy-9,10-epoxide show higher mutagenicity due to enhanced binding to guanine residues. Stereochemical analysis via X-ray crystallography or circular dichroism (CD) spectroscopy is critical for activity studies .

Q. What experimental challenges arise in synthesizing isotopically labeled analogs (e.g., ¹³C or deuterated forms) for metabolic tracing?

  • Isotope Incorporation : Use of ¹³C-labeled precursors (e.g., ¹³C-glucose) in microbial systems or chemical synthesis.
  • Deuterated Analogs : Catalytic deuteration with Pd/C under D₂ gas requires anhydrous conditions to prevent exchange with protium.
    Labeled compounds are validated via isotope ratio mass spectrometry (IRMS) .

Q. How can researchers resolve contradictions in reported mutagenic potency across in vitro vs. in vivo studies?

  • Metabolic Activation : In vitro systems (e.g., liver S9 fractions) may lack cytochrome P450 isoforms present in vivo.
  • Adduct Stability : Use LC-MS/MS to compare DNA adduct persistence in cell cultures vs. animal models.
  • Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile low-dose in vivo effects with high-dose in vitro data .

Q. What advanced techniques are recommended for quantifying DNA adducts formed by this compound?

  • ³²P-Postlabeling : Detects adducts at levels as low as 1 adduct per 10⁹ nucleotides.
  • Accelerator Mass Spectrometry (AMS) : Requires ¹⁴C-labeled compound for ultra-sensitive detection in tissues.
  • Immunoassays : Monoclonal antibodies specific to BaP-tetrol adducts enable high-throughput screening .

Q. How do the mechanisms of (7R,8S,9R,10R)-tetrol differ from those of benzo[a]pyrene diol epoxide (BPDE) in carcinogenesis?

Property Tetrol BPDE
Reactivity Forms stable DNA adductsGenerates highly reactive epoxides
Metabolic Pathway Phase II conjugation (glucuronidation)Phase I oxidation (CYP1A1/1B1)
Adduct Type Bulky, helix-distortingIntercalating, cross-linking
Repair Efficiency Less efficiently repairedRecognized by nucleotide excision repair (NER)
Comparative studies require microsomal incubation assays and repair pathway inhibitors .

Q. What experimental design considerations are critical for in vitro assays assessing its genotoxicity?

  • Cell Models : Use human hepatoma (HepG2) cells with endogenous CYP450 activity.
  • Dosing Strategy : Pulse exposure (e.g., 24-hour treatment) mimics intermittent environmental exposure.
  • Endpoint Selection : Combine comet assays (DNA strand breaks) with γ-H2AX immunofluorescence (double-strand breaks). Include negative controls (untreated cells) and positive controls (e.g., methyl methanesulfonate) .

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